REACTION_SMILES
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[CH2:14]([OH:15])[CH3:16].[CH3:11][NH:12][NH2:13].[CH3:1][C:2]1([CH3:10])[CH:3]2[CH:4]1[C:5](=[O:6])[O:7][C:8]2=[O:9]>>[CH3:1][C:2]1([CH3:10])[CH:3]2[CH:4]1[C:5](=[O:6])[NH:13][N:12]([CH3:11])[C:8]2=[O:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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CNN
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)C2C(=O)OC(=O)C21
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Name
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Type
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product
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Smiles
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CN1NC(=O)C2C(C1=O)C2(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |